molecular formula C₈H₁₃N₃O₂ B1145973 ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate CAS No. 1002651-84-4

ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No. B1145973
CAS RN: 1002651-84-4
M. Wt: 183.21
InChI Key:
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Description

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H13N3O2 . It is used in organic synthesis .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, often involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition with terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate can be represented by the SMILES string CCN1N=C(C(OC)=O)C(N)=C1 . The InChI code for this compound is 1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a solid compound . It has a molecular weight of 155.16 . The compound should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .

Scientific Research Applications

Synthesis of Relevant Chemicals in Various Fields

Pyrazole-containing compounds, such as ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, are influential due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are highly desirable for synthesizing structurally diverse pyrazole derivatives .

Preparation of 4-Chloromethylpyrazole

Ethyl 4-pyrazolecarboxylate has been used in the preparation of 4-chloromethylpyrazole . This shows its potential in the synthesis of other pyrazole derivatives.

Copper-Diamine-Catalyzed N-Arylation Reaction

This compound has also been used as a starting material in a copper-diamine-catalyzed N-arylation reaction . This reaction is significant in the synthesis of various organic compounds.

Synthesis of Isoxazole-4-Carboxylic Acid Derivatives

Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylic acid derivatives . These derivatives have various applications in the chemical industry.

Synthesis of Isoxazole-3,5-Dicarboxamides

Another application of ethyl pyrazole-4-carboxylate is in the synthesis of isoxazole-3,5-dicarboxamides . These compounds are known for their herbicidal properties.

Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

Ethyl 4-pyrazolecarboxylate can be used in the synthesis of 1-aryl-3,4,5-substituted pyrazoles . These pyrazole derivatives have shown various biological activities and exceptional photophysical properties .

Synthesis of 4-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles

The compound can be used in the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles . This showcases its versatility in the synthesis of diverse pyrazole derivatives.

Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5-Ol

Ethyl 4-pyrazolecarboxylate can be used in the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol . This highlights its importance in the synthesis of various pyrazole derivatives.

Safety and Hazards

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is considered hazardous. It can cause harm if swallowed (H302) and can cause serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets due to the presence of the pyrazole ring . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to be involved in various biochemical reactions , but the specific pathways affected by this compound are yet to be elucidated.

Result of Action

As a biochemical reagent, it is used in life science research, and its specific effects at the molecular and cellular level are subjects of ongoing investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, it is recommended to store the compound at 2-8°C and protect it from light . These conditions help maintain the stability of the compound.

properties

IUPAC Name

ethyl 4-amino-1-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKFTFRNYGOITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

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